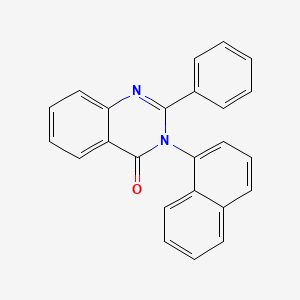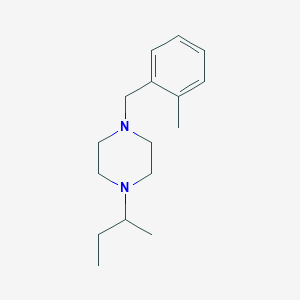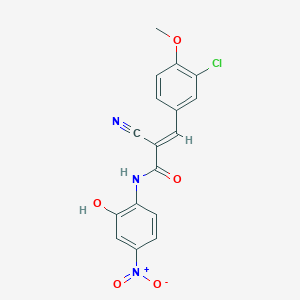![molecular formula C22H22N2O3 B10879812 ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE is an organic compound that belongs to the class of acrylamide derivatives It is characterized by the presence of a cyano group, an isopropylphenyl group, and an acrylamide moiety attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-isopropylbenzaldehyde: This can be synthesized from 4-isopropylbenzyl alcohol through oxidation.
Formation of 2-cyano-3-(4-isopropylphenyl)acrylic acid: This involves the Knoevenagel condensation of 4-isopropylbenzaldehyde with malononitrile in the presence of a base.
Synthesis of the acrylamide derivative: The acrylic acid derivative is then reacted with ethyl 4-aminobenzoate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoate esters or acrylamide derivatives.
Aplicaciones Científicas De Investigación
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE involves its interaction with molecular targets in biological systems. The cyano group and the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE can be compared with other acrylamide derivatives and benzoate esters:
Similar Compounds: ETHYL (2-((3-(4-ISOPROPYLPHENYL)ACRYLOYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE, ETHYL 2-CYANO-3-(4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]OXY}-3-ETHOXYPHENYL)ACRYLATE.
Uniqueness: The presence of both the cyano group and the isopropylphenyl group in the same molecule provides unique reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of ETHYL 4-{[2-CYANO-3-(4-ISOPROPYLPHENYL)ACRYLOYL]AMINO}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H22N2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl 4-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O3/c1-4-27-22(26)18-9-11-20(12-10-18)24-21(25)19(14-23)13-16-5-7-17(8-6-16)15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b19-13+ |
Clave InChI |
GCTYYVZSVBSSFW-CPNJWEJPSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)

![N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)

![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
